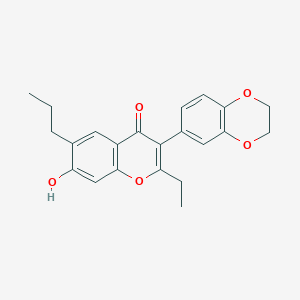

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains a 2,3-dihydro-1,4-benzodioxin-6-yl fragment , which is a common structure in many biologically active compounds. This fragment is often associated with various pharmacological activities, such as anti-inflammatory, anti-arthritic, and antioxidant effects .

Molecular Structure Analysis

The 2,3-dihydro-1,4-benzodioxin-6-yl fragment has a specific AMX spin system that can be identified by NMR spectroscopy .Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

- Antibacterial Properties : A study by Lal, Paliwal, and Bagade (2018) focused on synthesizing new derivatives related to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one and evaluating their antibacterial properties against various bacterial species. These compounds showed moderate to good antibacterial properties (Lal, Paliwal, & Bagade, 2018).

- Antimicrobial Activity : Research by Velpula, Banothu, Gali, Sargam, and Bavantula (2015) developed compounds similar in structure and tested them for their antibacterial activity against different bacterial strains, demonstrating broad-spectrum antibacterial activity (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

- Antifungal and Antibacterial Analysis : Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, and Nikalje (2018) synthesized novel derivatives and evaluated their antifungal and antibacterial activity, finding some compounds to exhibit potent antimicrobial activity (Tiwari et al., 2018).

Pharmacological Activity

- Antidiabetic Activity : A study by Telvekar, Mundlod, Jadhav, Hatvate, and Ghodse (2020) designed and synthesized derivatives based on this compound for evaluating their antidiabetic activity. They demonstrated promising activity against α-glucosidase and α-amylase, identifying potential antidiabetic agents (Telvekar et al., 2020).

Molecular Docking and Synthesis

- Molecular Docking Studies : The 2018 study by Lal, Paliwal, and Bagade also included molecular docking studies to understand the binding modes of these compounds, showing inhibition and selectivity toward specific transferase inhibitors (Lal, Paliwal, & Bagade, 2018).

Environmental Applications

- Green Synthesis Methods : Research conducted by Brahmachari and Nayek (2017) focused on the green synthesis of related compounds, emphasizing eco-friendly methods and efficient one-pot synthesis. This approach is significant for sustainable chemical production (Brahmachari & Nayek, 2017).

Mecanismo De Acción

Biochemical Pathways

The compound is likely to interact with multiple pathways, leading to downstream effects that contribute to its overall action

Pharmacokinetics

It is known that the compound is a solid form , but its bioavailability, distribution in the body, metabolism, and excretion are not yet fully understood. More research is needed to outline these properties and their impact on the compound’s bioavailability.

Result of Action

coli . More research is needed to fully describe the molecular and cellular effects of this compound’s action.

Propiedades

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-3-5-13-10-15-19(12-16(13)23)27-17(4-2)21(22(15)24)14-6-7-18-20(11-14)26-9-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARKTTBQZMQACQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[6-[(3-fluorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2747654.png)

![2-(4-chloro-2-methylphenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B2747655.png)

![4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2747656.png)

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)